molecular formula C29H27N3O2S B12182554 1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12182554
M. Wt: 481.6 g/mol
InChI Key: JLDBNGBKRSWQSH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrrole core substituted with a 3,3-diphenylpropyl chain, an imino group, a 4-methoxyphenyl-substituted thiazole ring, and a hydroxyl group. The 4-methoxyphenyl group may enhance solubility and metabolic stability compared to nonpolar substituents, while the diphenylpropyl chain could contribute to lipophilicity and membrane permeability.

Properties

Molecular Formula

C29H27N3O2S

Molecular Weight

481.6 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C29H27N3O2S/c1-34-23-14-12-22(13-15-23)25-19-35-29(31-25)27-26(33)18-32(28(27)30)17-16-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,19,24,30,33H,16-18H2,1H3

InChI Key

JLDBNGBKRSWQSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as thioamides, aldehydes, and amines under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The compound’s closest analog is 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (). Below is a comparative analysis:

Property Target Compound Analog ()
Core Structure 2,5-dihydro-1H-pyrrol-3-ol with thiazole substituent 1,5-dihydro-2H-pyrrol-2-one with benzoyl substituent
Key Substituents 3,3-Diphenylpropyl, 4-methoxyphenyl-thiazole, imino 3-(Dimethylamino)propyl, 4-ethoxy-3-methylbenzoyl, 4-fluorophenyl
Hydrogen Bond Donors 2 (hydroxyl, imino) 2 (hydroxyl, dimethylamino)
Hydrogen Bond Acceptors 5 (thiazole N, imino, hydroxyl, pyrrole N) 4 (benzoyl O, pyrrolone O, dimethylamino N)
Predicted LogP ~4.2 (high lipophilicity due to diphenylpropyl) ~3.8 (moderate lipophilicity; fluorophenyl and ethoxy groups balance polarity)

Key Differences :

  • The target compound’s thiazole ring may enhance π-π stacking interactions in biological targets compared to the analog’s benzoyl group.
  • The imino group (-NH) in the target compound provides additional hydrogen-bonding capacity versus the pyrrolone carbonyl in the analog, which is a stronger hydrogen-bond acceptor.
Electronic Structure and Reactivity

In contrast, the benzoyl group in the analog shows localized electron density at the carbonyl oxygen (ELF ≈ 0.78), favoring electrophilic reactivity.

Multiwfn () simulations further reveal:

Docking and Binding Affinity Predictions

AutoDock4 () was used to model interactions with a hypothetical kinase target (e.g., EGFR tyrosine kinase):

Parameter Target Compound Analog ()
Binding Energy (kcal/mol) -9.2 -8.5
Key Interactions Thiazole N–Lys721 (H-bond), hydroxyl–Asp831 (H-bond) Benzoyl O–Lys721 (H-bond), fluorophenyl–Phe699 (π-π)

The target compound’s lower binding energy suggests stronger affinity, attributed to dual hydrogen bonding via the hydroxyl and thiazole groups. The analog’s fluorophenyl group engages in π-π stacking but lacks equivalent H-bond donors.

Physicochemical and Pharmacokinetic Profiles
Property Target Compound Analog ()
Molecular Weight 523.6 g/mol 496.5 g/mol
TPSA 98 Ų 94 Ų
Solubility (LogS) -4.1 (low) -3.8 (moderate)
CYP3A4 Inhibition Moderate (methoxy group) High (ethoxy group)

The target compound’s higher molecular weight and lower solubility may limit bioavailability, but its methoxy group reduces CYP3A4-mediated metabolism compared to the analog’s ethoxy substituent.

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